1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(2-methylphenyl)piperazine
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Overview
Description
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(2-methylphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(2-methylphenyl)piperazine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as using sulfur and nitrogen-containing reagents.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of appropriate amines with dihaloalkanes.
Coupling Reactions: The final compound can be obtained by coupling the thiadiazole and piperazine intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(2-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine: Similar structure but lacks the methyl group on the phenyl ring.
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(2-chlorophenyl)piperazine: Similar structure but has a chlorine atom instead of a methyl group.
Uniqueness
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(2-methylphenyl)piperazine is unique due to the presence of both the cyclopropyl and thiadiazole rings, as well as the specific substitution pattern on the phenyl ring. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C16H20N4S |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-cyclopropyl-5-[4-(2-methylphenyl)piperazin-1-yl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C16H20N4S/c1-12-4-2-3-5-14(12)19-8-10-20(11-9-19)16-17-15(18-21-16)13-6-7-13/h2-5,13H,6-11H2,1H3 |
InChI Key |
HNVQQDRUDFKUPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=NS3)C4CC4 |
Origin of Product |
United States |
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